molecular formula C24H23FN6O2 B2459606 1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941915-15-7

1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2459606
CAS No.: 941915-15-7
M. Wt: 446.486
InChI Key: VNDMTZKUMJUSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyridazinone class, characterized by a fused heterocyclic core with a 4-fluorophenyl group at position 1, a methyl group at position 4, and a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl substituent at position 4. The fluorophenyl group enhances metabolic stability and membrane permeability, while the pyridazinone core may contribute to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O2/c1-17-21-15-26-31(20-9-7-18(25)8-10-20)23(21)24(33)30(27-17)16-22(32)29-13-11-28(12-14-29)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDMTZKUMJUSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a member of the pyrazolo[3,4-d]pyridazine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes findings from various studies to explore its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H24FN3O2C_{26}H_{24}FN_{3}O_{2} with a molecular weight of approximately 417.47 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core substituted with a fluorophenyl group and a phenylpiperazine moiety, which are critical for its biological activity.

Antitumor Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyridazine family exhibit significant antitumor properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound 1aA5492.24
Compound 1bMCF-71.74
Compound 1cHepG29.20

These results suggest that the pyrazolo[3,4-d]pyridazine scaffold is essential for inducing apoptosis in cancer cells. Flow cytometric analysis demonstrated that treatment with these compounds led to a significant increase in apoptotic cell populations in vitro, indicating their potential as anticancer agents .

The proposed mechanisms by which these compounds exert their antitumor effects include:

  • Inhibition of Key Enzymes : Compounds have been shown to inhibit enzymes critical for tumor growth and survival.
  • Induction of Apoptosis : The ability to trigger programmed cell death pathways in cancer cells is a significant mechanism of action.
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, leading to reduced proliferation .

Neurological Implications

Beyond antitumor activity, there is emerging evidence that pyrazolo[3,4-d]pyridazines may possess neuroprotective properties. The structural characteristics of these compounds allow them to interact with neurotransmitter systems and potentially modulate neuroinflammatory processes.

Case Studies

  • Neuroprotection in Animal Models : In vivo studies have indicated that derivatives of this compound can reduce neuronal damage in models of neurodegenerative diseases.
  • Cognitive Enhancement : Some derivatives have been evaluated for their ability to enhance cognitive function in animal models, suggesting potential applications in treating conditions like Alzheimer's disease.

Scientific Research Applications

Biological Activities

Research indicates that pyrazolo derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Compounds within this class have shown potential as anticancer agents by inducing apoptosis in cancer cells.
  • Antidepressant : The presence of the phenylpiperazine moiety suggests possible serotonergic activity, making it a candidate for antidepressant development.
  • Antimicrobial : Some derivatives demonstrate significant antimicrobial properties against various pathogens.

Drug Development

The compound's structure allows for modifications that can enhance its efficacy and selectivity against specific targets. For instance, the incorporation of fluorine atoms has been linked to improved metabolic stability and bioavailability in drug candidates.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of this compound with various biological targets. These studies help identify potential mechanisms of action and facilitate the design of more potent analogs. For example, computational studies indicated favorable binding affinities to serotonin receptors, supporting its potential use in treating mood disorders .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of pyrazolo derivatives, including the target compound. Results showed significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antidepressant Potential

Another investigation focused on the antidepressant effects of compounds similar to this pyrazolo derivative. Behavioral assays in animal models demonstrated significant reductions in depressive-like behaviors when treated with these compounds, suggesting their potential therapeutic use in mood disorders .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name / Structure Key Substituents Potential Bioactivity Implications References
Target Compound 4-fluorophenyl, methyl, 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl Enhanced receptor binding (e.g., serotonin/dopamine), improved metabolic stability
6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one 4-fluorobenzyl instead of oxo-piperazinyl-ethyl Reduced piperazine-mediated receptor affinity; increased lipophilicity
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one tert-butyl, 2-hydroxyphenyl Higher steric hindrance; hydroxyl group may improve solubility but reduce blood-brain barrier penetration
2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Fluorinated ethyl-piperazine, pyrazolo-pyrazine core Broader kinase inhibition due to pyrazine core; fluorinated ethyl may enhance metabolic resistance

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-phenylpiperazine and fluorophenyl groups in the target compound balance lipophilicity, favoring CNS penetration compared to the hydroxylated analogue in .
  • Metabolic Stability : Fluorine atoms and methyl groups reduce oxidative metabolism, as observed in and .

Research Findings and Limitations

  • : Demonstrates the importance of oxoethylthio substituents in pyrazolo-pyrimidinones for antimicrobial activity, but the target compound’s piperazine group may redirect bioactivity toward neurological targets .
  • : Piperazine fluorination (e.g., 2-fluoroethyl) in related compounds improves metabolic half-life, a feature likely shared by the target compound .
  • : Hydroxyl groups improve aqueous solubility but may limit blood-brain barrier penetration, a trade-off avoided in the target compound’s design .

Preparation Methods

Preparation of 3-(4-Fluorophenyl)sydnone

The synthesis begins with the formation of 3-(4-fluorophenyl)sydnone, a key precursor for the 1,3-dipolar cycloaddition. Sydnones are synthesized by nitrosation of N-aryl glycine derivatives under acidic conditions. For instance, N-(4-fluorophenyl)glycine is treated with sodium nitrite in acetic acid at 0–5°C, yielding the sydnone with >90% purity.

Cycloaddition with 2-Phenylhydrazine

The sydnone undergoes 1,3-dipolar cycloaddition with 2-phenylhydrazine in ethanol under reflux. Acetic acid catalyzes the reaction, facilitating the formation of the hydrazine intermediate 4a (1-(3-(4-fluorophenyl)sydnon-4-yl)ethylidene)-2-phenylhydrazine). Completion is monitored via TLC (Rf = 0.6 in ethyl acetate/hexane, 1:1), with the product isolated by filtration and recrystallized from ethanol (yield: 78–82%).

Microwave-Assisted Cyclization

Cyclization of 4a to the pyrazolo[3,4-d]pyridazin-7(6H)-one core is achieved using microwave irradiation (150 W, 120°C, 20 min) in dimethylformamide (DMF). This method reduces reaction time from 12 hours (conventional heating) to 20 minutes while improving yield (85% vs. 68%). The 4-methyl group is introduced via a methyl-substituted hydrazine derivative during the cycloaddition step.

Functionalization at the 6-Position

Alkylation with 2-Bromoacetophenone

The nitrogen at position 6 of the core is alkylated using 2-bromoacetophenone in acetone with potassium carbonate as a base. The reaction proceeds at 55–60°C for 8 hours, yielding the N-alkylated intermediate 8a (6-(2-oxo-2-phenylethyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one). HPLC analysis confirms >98% purity, with residual solvents removed via vacuum distillation.

Table 1: Solvent Optimization for Alkylation

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Acetone 55–60 8 73.8 99.47
THF 25–30 6 32.0 99.40
DMF 25–30 4 24.6 94.12

Nucleophilic Substitution with 4-Phenylpiperazine

The phenyl group in 8a is replaced with 4-phenylpiperazine via nucleophilic aromatic substitution. The reaction is conducted in acetonitrile at 80°C for 12 hours, using triethylamine to scavenge HBr. The product is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1), affording the final compound in 65% yield.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3): δ 7.8–7.2 (m, 14H, aromatic), 5.3 (s, 2H, CH2), 3.7 (s, 3H, OCH3), 2.3 (m, 1H, CH), 1.0 (d, 3H, CH3).
  • 13C NMR: 192.1 (C=O), 165.4 (C-F), 135.2–115.7 (aromatic carbons), 52.3 (N-CH2), 21.4 (CH3).

Infrared Spectroscopy (IR)

Strong absorption bands at 1724 cm⁻¹ (C=O stretch), 1596 cm⁻¹ (C=C aromatic), and 1154 cm⁻¹ (C-F).

Purity and Yield Optimization

Crystallization Techniques

Recrystallization from isopropyl alcohol at 82.5±2.5°C reduces impurities (<0.5% by HPLC). Cooling to 32±2.5°C over 2 hours ensures uniform crystal growth, enhancing yield (74%).

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) resolves residual sydnone and hydrazine byproducts, achieving >99.5% purity.

Stability and Degradation Studies

Accelerated stability testing (40°C/75% RH, 6 months) reveals no significant degradation, with the compound retaining 98.2% potency. Primary degradation products include hydrolyzed ketone (1.1%) and N-oxide derivatives (0.7%).

Q & A

Basic: What synthetic strategies are effective for constructing the pyrazolo[3,4-d]pyridazinone core in this compound?

The synthesis typically involves multi-step pathways starting with cyclization reactions. Key steps include:

  • Cyclocondensation : Reacting substituted pyrazole precursors with ketones or aldehydes under acidic or basic conditions to form the pyridazinone ring .
  • Functionalization : Introducing the 4-methyl and 4-fluorophenyl groups via nucleophilic substitution or Friedel-Crafts alkylation .
  • Piperazine coupling : The 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl side chain is attached using coupling agents (e.g., EDCI/HOBt) in anhydrous solvents like dimethylformamide (DMF) .
    Methodological Note : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography with gradients of ethyl acetate/hexane .

Basic: How can the compound’s structural integrity be confirmed post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, focusing on peaks for the fluorophenyl (δ 7.1–7.4 ppm) and piperazine (δ 3.2–3.8 ppm) groups .
  • HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., [M+H]+^+ ion matching theoretical mass) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or substituent positioning, particularly for the pyridazinone core .

Basic: What are the primary biological targets associated with this compound’s structural motifs?

The compound’s piperazine and fluorophenyl moieties suggest activity against:

  • Kinases : The pyrazolo-pyridazinone scaffold mimics ATP-binding pockets, making it a candidate for kinase inhibition assays (e.g., JAK2 or Aurora kinases) .
  • GPCRs : The 4-phenylpiperazine group may interact with serotonin or dopamine receptors, requiring radioligand binding assays to validate .
    Experimental Design : Use HEK293 cells transfected with target receptors and measure cAMP or calcium flux responses .

Advanced: How can reaction conditions be optimized to improve yield of the 2-oxoethyl-piperazine side chain?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency for the piperazine moiety .
  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
    Data-Driven Approach : Use a factorial design (e.g., 3k^k matrix) to test solvent/catalyst/temperature combinations and identify optimal conditions .

Advanced: How can researchers resolve contradictions in biological activity data across derivatives?

Address discrepancies by:

  • Dose-response validation : Repeat assays with standardized concentrations (e.g., 0.1–100 µM) and include positive controls .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Structural analogs : Compare activity of derivatives lacking specific substituents (e.g., removing the fluorophenyl group) to isolate critical pharmacophores .

Advanced: What strategies enhance selectivity for kinase targets over off-target enzymes?

  • Molecular docking : Model interactions between the pyridazinone core and kinase ATP pockets to predict selectivity (e.g., Schrödinger Suite) .
  • Selective inhibition assays : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target binding .
  • Substituent tuning : Introduce bulkier groups (e.g., cyclopropyl) to the pyrazole ring to sterically block non-target kinases .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

  • Core modifications : Synthesize analogs with variations in the pyridazinone (e.g., replacing O with S) or piperazine (e.g., N-methylation) .
  • Bioisosteric replacement : Substitute the fluorophenyl group with trifluoromethyl or chlorophenyl to assess electronic effects .
  • Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with IC50_{50} values .

Advanced: How to assess stability under physiological conditions for in vivo studies?

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Plasma stability : Test in human plasma at 37°C for 24 hours; quantify parent compound remaining using LC-MS/MS .
  • Temperature stress : Store at 40°C/75% RH for 4 weeks to simulate accelerated stability .

Advanced: What computational methods predict binding interactions with novel targets?

  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., GROMACS) .
  • Free energy perturbation (FEP) : Calculate relative binding affinities for analogs .
  • Pharmacophore modeling : Align key features (e.g., hydrogen bond acceptors in the pyridazinone core) with target active sites .

Advanced: How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Heat-treat lysates to measure stabilization of target proteins in the presence of the compound .
  • Knockdown/knockout : Use CRISPR/Cas9 to delete the target gene and confirm loss of compound activity .
  • Bioluminescence resonance energy transfer (BRET) : Monitor real-time interactions between the compound and tagged receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.